(5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperidine moiety, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiazolidinone derivative with a benzylidene compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various therapeutic effects, depending on the target and the pathway affected.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Piperidine Derivatives: Compounds containing a piperidine moiety.
Benzylidene Compounds: Compounds with a benzylidene group.
Uniqueness
What sets (5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C21H26N2O3S2 |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N2O3S2/c24-14-11-17-9-4-5-12-22(17)19(25)10-6-13-23-20(26)18(28-21(23)27)15-16-7-2-1-3-8-16/h1-3,7-8,15,17,24H,4-6,9-14H2/b18-15- |
InChI Key |
DVZOANCMRBBOET-SDXDJHTJSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
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